molecular formula C10H8ClF3N2 B13033139 (3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile

(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13033139
M. Wt: 248.63 g/mol
InChI Key: NMEFHLVQAJYPQU-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile is a complex organic compound characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Ring: The starting material, 5-chloro-3-(trifluoromethyl)benzaldehyde, undergoes a nucleophilic addition reaction with a suitable amine to form an imine intermediate.

    Reduction and Cyanation: The imine intermediate is then reduced to form the corresponding amine, followed by cyanation to introduce the nitrile group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its efficacy in treating certain medical conditions.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and nitrile groups provide sites for further chemical modification and interaction with biological targets.

Properties

Molecular Formula

C10H8ClF3N2

Molecular Weight

248.63 g/mol

IUPAC Name

(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8ClF3N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m0/s1

InChI Key

NMEFHLVQAJYPQU-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)[C@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(CC#N)N

Origin of Product

United States

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